molecular formula C17H19N7O6 B027432 6-Azidoriboflavin CAS No. 101760-83-2

6-Azidoriboflavin

Cat. No. B027432
M. Wt: 417.4 g/mol
InChI Key: IPZATODYBIFHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azidoriboflavin is a synthetic derivative of riboflavin, which is a water-soluble vitamin that plays a vital role in various physiological processes, including energy metabolism, cellular growth, and development. 6-Azidoriboflavin is a promising tool for studying protein-RNA interactions, which are essential for gene expression, RNA processing, and regulation.

Mechanism Of Action

6-Azidoriboflavin is incorporated into RNA molecules through base pairing with uridine residues. Upon exposure to UV light, the azide group in 6-Azidoriboflavin undergoes a photochemical reaction, resulting in the formation of a highly reactive nitrene intermediate. This intermediate can covalently crosslink with nearby amino acid residues in proteins, allowing researchers to identify RNA-binding proteins and map their binding sites.

Biochemical And Physiological Effects

6-Azidoriboflavin has been shown to have minimal effects on RNA structure and function, making it a useful tool for studying RNA-protein interactions without perturbing the system. However, it is important to note that the incorporation of 6-Azidoriboflavin into RNA molecules may affect their stability and localization.

Advantages And Limitations For Lab Experiments

The main advantage of 6-Azidoriboflavin is its high specificity and efficiency for labeling RNA molecules. It can be used to label RNA molecules in vivo, allowing researchers to study RNA-protein interactions in their natural environment. However, there are some limitations to the use of 6-Azidoriboflavin, including its potential effects on RNA stability and localization. Additionally, the use of UV light to activate the azide group in 6-Azidoriboflavin may cause damage to biological samples.

Future Directions

There are several future directions for the use of 6-Azidoriboflavin in scientific research. One area of interest is the development of new techniques for identifying RNA-binding proteins and mapping their binding sites. Another area of interest is the application of 6-Azidoriboflavin to study RNA-protein interactions in disease models, such as cancer and neurodegenerative diseases. Additionally, the development of new derivatives of 6-Azidoriboflavin with improved properties, such as increased stability and efficiency, could expand its applications in scientific research.
Conclusion:
In conclusion, 6-Azidoriboflavin is a powerful tool for studying RNA-protein interactions in vitro and in vivo. Its high specificity and efficiency for labeling RNA molecules make it a valuable tool for identifying RNA-binding proteins and mapping their binding sites. However, its potential effects on RNA stability and localization should be taken into consideration when designing experiments. With continued research and development, 6-Azidoriboflavin has the potential to provide valuable insights into the complex mechanisms of gene expression and regulation.

Synthesis Methods

The synthesis of 6-Azidoriboflavin involves the reaction of riboflavin with sodium azide in the presence of a catalyst. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry.

Scientific Research Applications

6-Azidoriboflavin is a powerful tool for studying RNA-protein interactions in vitro and in vivo. It can be used to label RNA molecules with high specificity and efficiency, allowing researchers to track their movement and interaction with proteins. This technique can be applied to a wide range of biological systems, including bacteria, yeast, and mammalian cells.

properties

CAS RN

101760-83-2

Product Name

6-Azidoriboflavin

Molecular Formula

C17H19N7O6

Molecular Weight

417.4 g/mol

IUPAC Name

6-azido-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H19N7O6/c1-6-3-8-12(11(7(6)2)22-23-18)19-13-15(20-17(30)21-16(13)29)24(8)4-9(26)14(28)10(27)5-25/h3,9-10,14,25-28H,4-5H2,1-2H3,(H,21,29,30)

InChI Key

IPZATODYBIFHSN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O

synonyms

6-azidoriboflavin
6-N3-riboflavin

Origin of Product

United States

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